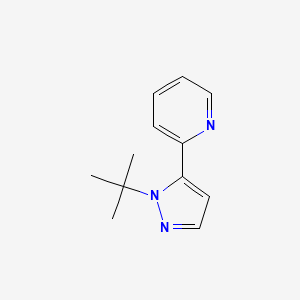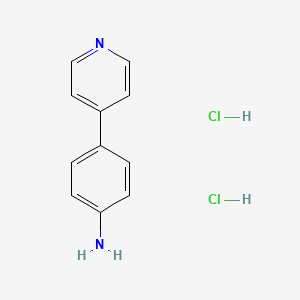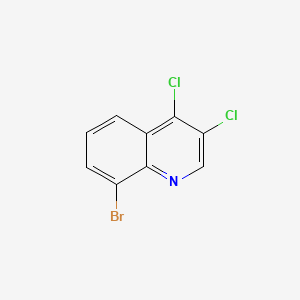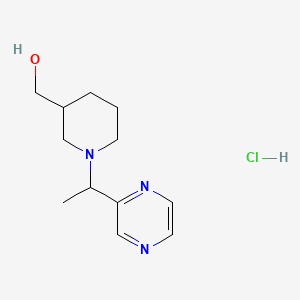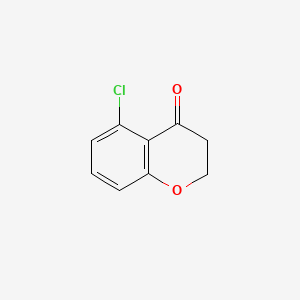
2-Bromo-3-(trifluoromethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-3-(trifluoromethoxy)pyridine” is a chemical compound with the CAS Number: 1206978-11-1 . It has a molecular weight of 242 and its IUPAC name is 2-bromo-3-(trifluoromethoxy)pyridine . It is typically stored in a dry environment at 2-8°C .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The InChI code for “2-Bromo-3-(trifluoromethoxy)pyridine” is 1S/C6H3BrF3NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H . This code provides a standard way to encode the molecular structure using text.
Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Physical And Chemical Properties Analysis
“2-Bromo-3-(trifluoromethoxy)pyridine” is a liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
2-Bromo-3-(trifluoromethoxy)pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives are used in the protection of crops from pests, with more than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals having acquired ISO common names . The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of these compounds.
Pharmaceutical Industry
Several pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The TFMP derivatives’ biological activities are thought to be due to the unique properties of the fluorine atom and the pyridine moiety, making them valuable in drug development.
Synthesis of Crop-Protection Products
2-Bromo-3-(trifluoromethoxy)pyridine: serves as a chemical intermediate for synthesizing several crop-protection products. The high demand for this compound is due to its effectiveness in producing various agrochemicals .
Palladium-Catalyzed Arylations
This compound is used in palladium-catalyzed direct arylations of heteroarenes, which is a crucial step in the synthesis of polyfluoroalkoxy-substituted benzene derivatives. These derivatives are important in pharmaceutical chemistry for the development of drugs containing a (polyfluoroalkoxy)benzene unit .
Veterinary Industry
In addition to human pharmaceuticals, TFMP derivatives are also used in the veterinary industry. Two veterinary products containing the TFMP moiety have been approved for market, showcasing the versatility of this compound .
Development of Organic Compounds Containing Fluorine
The development of fluorinated organic chemicals, including those containing 2-Bromo-3-(trifluoromethoxy)pyridine , is an increasingly important research topic. These compounds play a significant role in the advancement of the agrochemical, pharmaceutical, and functional materials fields .
Wirkmechanismus
Safety and Hazards
The safety information for “2-Bromo-3-(trifluoromethoxy)pyridine” includes several hazard statements: H302-H315-H320-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-3-(trifluoromethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUNBMCBYFTPAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(trifluoromethoxy)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

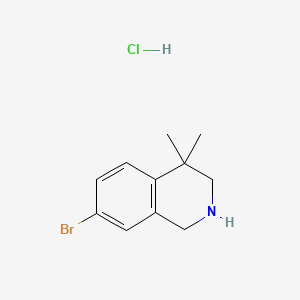

![(R)-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride](/img/structure/B599085.png)
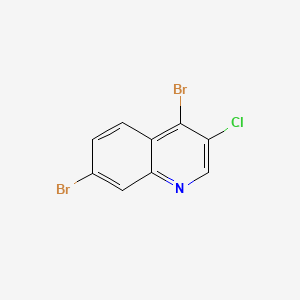
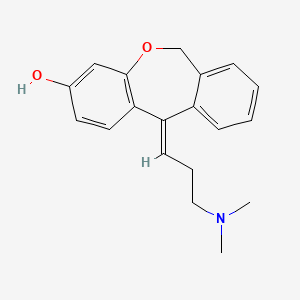
![(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B599091.png)
